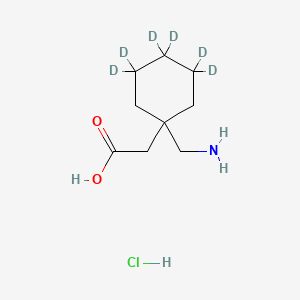

Gabapentin-d6 Hydrochloride

Description

BenchChem offers high-quality Gabapentin-d6 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gabapentin-d6 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C9H18ClNO2 |

|---|---|

Poids moléculaire |

213.73 g/mol |

Nom IUPAC |

2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H/i1D2,2D2,3D2; |

Clé InChI |

XBUDZAQEMFGLEU-LRDWTYOMSA-N |

SMILES isomérique |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)[2H].Cl |

SMILES canonique |

C1CCC(CC1)(CC(=O)O)CN.Cl |

Origine du produit |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: 1-(Aminomethyl)cyclohexane-d6-acetic acid hydrochloride (Gabapentin-d6 HCl)

[1][2][3]

Introduction & Core Identity

1-(Aminomethyl)cyclohexane-d6-acetic acid hydrochloride , widely known in the pharmaceutical and bioanalytical fields as Gabapentin-d6 Hydrochloride , is the stable isotope-labeled salt form of the anticonvulsant drug Gabapentin.[1][][3][4]

This compound serves a critical function as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS). By incorporating six deuterium atoms (

Nomenclature & Synonyms

The following table consolidates the chemical identifiers for this compound. Note that the "d6" designation specifically refers to the hexadeuterated cyclohexane ring.

| Category | Identifier / Synonym |

| Common Name | Gabapentin-d6 Hydrochloride |

| IUPAC Name | 2-[1-(Aminomethyl)(cyclohexyl-d6)]acetic acid hydrochloride |

| Systematic Name | 1-(Aminomethyl)cyclohexane-d6-acetic acid HCl |

| CAS Registry Number | 1432061-73-8 (HCl salt) |

| Parent CAS | 1185039-20-6 (Free acid form) |

| Chemical Formula | |

| Molecular Weight | 213.74 g/mol (Salt); 177.28 g/mol (Free Base) |

Physicochemical Profile

Understanding the physical constants is essential for preparing stock solutions and designing chromatographic gradients.

| Property | Value | Technical Note |

| Appearance | White to off-white solid | Hygroscopic; store in desiccator.[1] |

| Solubility | Water, Methanol, DMSO | Highly soluble in polar protic solvents due to the ionic HCl moiety. |

| pKa | ~3.7 (COOH), ~10.7 ( | Zwitterionic nature in neutral pH; exists as cation in acidic mobile phases. |

| Isotopic Purity | Critical to prevent "cross-talk" (M+0 contribution) in the analyte channel. | |

| Melting Point | 128–130°C | Decomposes upon melting.[1] |

Mechanistic Role in Bioanalysis

In LC-MS/MS workflows, Gabapentin-d6 HCl corrects for Matrix Effects .[1] Biological matrices (plasma, urine) contain phospholipids and salts that can suppress or enhance electrospray ionization (ESI). Because Gabapentin-d6 co-elutes with Gabapentin, it experiences the exact same suppression/enhancement environment at the exact same moment.

Diagram: Internal Standard Mechanism

The following diagram illustrates how the deuterated standard corrects for experimental variability.

Caption: Logical flow of Internal Standard normalization. The IS (Gabapentin-d6) undergoes the same extraction and ionization stresses as the analyte, allowing the final ratio to cancel out errors.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Gabapentin in human plasma using Gabapentin-d6 HCl as the Internal Standard. Standard: Adheres to FDA Bioanalytical Method Validation guidelines.

Stock Solution Preparation

-

Gabapentin-d6 HCl Stock (1 mg/mL): Weigh 1.21 mg of the salt (equivalent to 1.0 mg free base) into a 1 mL volumetric flask. Dissolve in Methanol:Water (50:50 v/v).

-

Working IS Solution (500 ng/mL): Dilute the stock 1:2000 in Acetonitrile. This solution acts as the precipitating agent.

Sample Preparation (Protein Precipitation)

This method uses "crash" precipitation to remove plasma proteins while extracting the drug.

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Spike: Add 200 µL of Working IS Solution (Gabapentin-d6 in Acetonitrile).

-

Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge: Spin at 10,000

g for 10 minutes at 4°C. -

Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.

LC-MS/MS Conditions[1]

-

Column: C18 Reverse Phase (e.g., Kinetex C18, 50

2.1 mm, 2.6 µm). -

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: Acetonitrile.[6]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0–0.5 min: 5% B

-

0.5–2.5 min: Ramp to 90% B

-

2.5–3.5 min: Hold 90% B

-

3.5–3.6 min: Return to 5% B

-

3.6–5.0 min: Re-equilibrate

-

Mass Spectrometry Parameters (MRM Mode)

Gabapentin and its d6 analog are detected in Positive Electrospray Ionization (ESI+) mode. The primary transition involves the loss of water or the cyclohexyl ring fragmentation.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Gabapentin | 172.1 | 154.1 | 20 | 100 |

| Gabapentin-d6 | 178.1 | 160.1 | 20 | 100 |

Note: The mass shift of +6 Da is maintained in the fragment ion (154 vs 160), confirming the deuterium atoms are located on the stable cyclohexane ring and not lost during the primary fragmentation.

Diagram: Analytical Workflow

Caption: Step-by-step LC-MS/MS workflow from plasma sample to MRM detection.

Synthesis & Stability Considerations

While researchers typically purchase this standard, understanding its synthesis informs handling.

-

Synthesis Route: Typically synthesized via the condensation of cyclohexanone-d10 (or d6 precursors) with ethyl cyanoacetate, followed by hydrolysis and reduction. The deuterium label on the ring is chemically inert under physiological and standard analytical conditions.

-

Isotopic Exchange: The deuterium atoms on the cyclohexane ring are non-exchangeable . Unlike deuterium on hydroxyl (-OD) or amine (-ND2) groups, which swap with solvent protons immediately, the C-D bonds on the ring are stable. This ensures the mass shift remains constant during chromatography.

-

Storage: The HCl salt is stable at -20°C for at least 2 years. Solutions in methanol should be stored at -20°C and are stable for ~6 months.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76973126, Gabapentin-d6 Hydrochloride. Retrieved from [Link]

-

Park, J. H., et al. (2007). Validated LC-MS/MS Method for Quantification of Gabapentin in Human Plasma: Application to Pharmacokinetic and Bioequivalence Studies in Korean Volunteers. Biomedical Chromatography.[5][7][8] Retrieved from [Link]

- Carlsson, K. C., & Reubsaet, J. L. (2004).Sample preparation and determination of gabapentin in venous and capillary blood using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. GABAPENTIN-D6 HYDROCHLORIDE | 60142-95-2 [chemicalbook.com]

- 3. Gabapentin-d6 Hydrochloride | C9H18ClNO2 | CID 76973126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Deuterated Gabapentin Internal Standard for Mass Spectrometry

Executive Summary

In quantitative bioanalysis, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the fidelity of the Internal Standard (IS). For Gabapentin—a zwitterionic gamma-aminobutyric acid (GABA) analog—the selection of a Stable Isotope Labeled (SIL) IS is not merely a regulatory checkbox but a chemical necessity.

Gabapentin presents unique challenges: it is highly polar, lacks a UV chromophore, and undergoes specific degradation (lactamization) under acidic or thermal stress. This guide details the strategic deployment of Deuterated Gabapentin (Gabapentin-D10 and Gabapentin-D4) to correct for ionization suppression, recovery variance, and the "Deuterium Isotope Effect" in chromatographic retention.

Part 1: The Physics of Isotopologues & Selection Strategy

The Deuterium Isotope Effect in Chromatography

A common misconception is that deuterated internal standards co-elute perfectly with the analyte. In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds due to a smaller molar volume and lower polarizability.

-

The Consequence: Deuterated Gabapentin often elutes earlier than native Gabapentin.

-

The Risk: If the retention time shift ($ \Delta t_R $) is significant, the IS may elute outside the specific window of matrix suppression that affects the analyte, rendering the IS ineffective.

-

Mitigation: High-efficiency columns (Sub-2

m particles) and optimized gradient slopes minimize peak width, ensuring that even with a slight shift, the analyte and IS remain within the same ionization environment.

Gabapentin-D10 vs. Gabapentin-D4

While Carbon-13 (

| Feature | Gabapentin-D10 | Gabapentin-D4 | Recommendation |

| Mass Shift | +10 Da | +4 Da | D10 (Superior) |

| Isotopic Overlap | Negligible overlap with native M+2/M+3 isotopes. | Potential overlap if concentration dynamic range is wide (>1000-fold). | D10 |

| Label Position | Cyclohexane Ring | Often Alkyl Chain | D10 (Ring is metabolically stable) |

| Cost | Moderate | Low | D10 for Regulated Bioanalysis |

Expert Insight: We recommend Gabapentin-D10 (labeled on the cyclohexane ring). The +10 Da shift moves the precursor ion (m/z 182.2) well beyond the natural isotopic envelope of the native drug (m/z 172.1), preventing "cross-talk" where high concentrations of the analyte contribute signal to the IS channel.

Part 2: Chemical Stability & The Lactam Trap

Gabapentin is chemically unstable under stress, cyclizing to form Gabapentin-Lactam (3,3-pentamethylene-4-butyrolactam). This is a critical interference pathway.

The Lactamization Pathway

Acidic mobile phases or high temperatures during evaporation can drive this reaction. If your IS (Gabapentin-D10) converts to Lactam-D10 at a different rate than the analyte, quantification errors occur.

Figure 1: The degradation pathway of Gabapentin to its Lactam form.[1] Note that the primary MS transition for Gabapentin (172->154) mimics this loss of water in the collision cell.

Part 3: Validated Experimental Protocol

This workflow utilizes Protein Precipitation (PPT) , the industry standard for high-throughput clinical analysis.

Sample Preparation

-

Aliquot: Transfer 50

L of human plasma/serum into a 96-well plate. -

IS Addition: Add 20

L of Gabapentin-D10 Working Solution (1,000 ng/mL in Methanol). -

Precipitation: Add 200

L of Acetonitrile (0.1% Formic Acid).-

Why Formic Acid? Acidification breaks protein binding and ensures the analyte is in the protonated state

.

-

-

Vortex: Mix at high speed for 5 minutes.

-

Centrifuge: Spin at 4,000 rpm (approx. 2200 x g) for 10 minutes at 4°C.

-

Transfer: Dilute 100

L of supernatant with 400

LC-MS/MS Conditions

Chromatography (RPLC):

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7

m or 2.6 -

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Flow Rate: 0.4 - 0.6 mL/min.

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).

-

Spray Voltage: 3500 - 4500 V.

-

Source Temp: 500°C (Ensure complete desolvation).

MRM Transitions (Quantification Table)

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type | Mechanism |

| Gabapentin | 172.1 | 154.1 | 20 | Quantifier | Loss of H₂O (Lactam-like fragment) |

| Gabapentin | 172.1 | 67.1 | 35 | Qualifier | Cyclohexyl ring cleavage |

| Gabapentin-D10 | 182.2 | 164.2 | 20 | IS Quantifier | Loss of H₂O (D10-Lactam fragment) |

| Gabapentin-Lactam | 154.1 | 136.1 | 22 | Impurity Monitor | Loss of H₂O from Lactam |

Note: Monitoring the Gabapentin-Lactam (154.1 -> 136.1) is crucial during method development to verify that your sample prep is not artificially creating the lactam impurity.

Part 4: Analytical Logic & QC Workflow

The following diagram illustrates the decision logic for accepting a run based on IS performance, adhering to FDA M10 guidelines.

Figure 2: Quality Control logic flow for evaluating Internal Standard performance during batch analysis.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Carlsson, K. C., & Karlson, P. (2021). Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum. Journal of Analytical Toxicology. Retrieved from [Link]

-

Wang, S. (2025).[3] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of Gabapentin-d6 and Gabapentin-d10 Internal Standards

The following technical guide details the structural, chromatographic, and spectrometric distinctions between Gabapentin-d6 and Gabapentin-d10. It is designed for analytical scientists developing robust LC-MS/MS assays.[1]

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the choice of stable isotope-labeled internal standard (SIL-IS) dictates assay accuracy, precision, and robustness. While both Gabapentin-d6 and Gabapentin-d10 serve as effective internal standards for Gabapentin, they differ fundamentally in isotopic purity , chromatographic behavior (deuterium isotope effect) , and mass spectral interference potential .

This guide analyzes these critical differences to assist researchers in selecting the optimal IS for high-sensitivity pharmacokinetic (PK) or therapeutic drug monitoring (TDM) assays.

Chemical Structure and Physical Properties[2][3]

The primary difference lies in the extent of deuteration on the cyclohexane ring. This structural variance influences the molecule's lipophilicity and mass shift.

| Feature | Gabapentin (Native) | Gabapentin-d6 | Gabapentin-d10 |

| Formula | |||

| MW (Free Base) | 171.24 g/mol | ~177.28 g/mol | ~181.30 g/mol |

| Precursor Ion | m/z 172.1 | m/z 178.1 | m/z 182.2 |

| Label Position | None | Cyclohexane ring (partial) | Cyclohexane ring (fully saturated) |

| CAS Number (HCl) | 60142-96-3 | 1432061-73-8 | 1126623-20-8 |

Structural Visualization

The diagram below illustrates the specific labeling sites. Note that d10 represents the complete saturation of the cyclohexane ring, whereas d6 typically targets the 3,3,4,4,5,5-positions, leaving the C2 and C6 positions protonated.

Figure 1: Structural relationship showing the progression of deuteration on the cyclohexane moiety.

Mass Spectrometry: Interference and Cross-Talk[4]

The choice between d6 and d10 is often driven by the need to eliminate Isotopic Cross-Talk .

The Mechanism of Interference

In high-concentration samples (e.g., urine in overdose cases), the natural isotopic envelope of the analyte (Native Gabapentin) can extend into the mass channel of the Internal Standard.

-

Native Contribution to IS (M -> M+k):

-

Gabapentin (

) has naturally occurring -

The probability of a Native molecule having enough heavy isotopes to mimic d6 (M+6) is statistically negligible (

). -

The probability for d10 (M+10) is effectively zero.

-

Verdict: Both d6 and d10 are safe from "forward" interference (Analyte -> IS) for small molecules like Gabapentin.

-

-

IS Impurity Contribution to Native (IS -> M-k):

-

This is the more common risk. If the SIL-IS is not isotopically pure (e.g., contains d0 or d1 species), it will contribute signal to the analyte channel.

-

d10 synthesis typically involves ring saturation, often yielding high isotopic purity (>99% atom D).

-

d6 synthesis can sometimes yield incomplete labeling mixtures (d3, d4, d5 contaminants) if not strictly controlled.

-

Fragmentation Pathways (MS/MS)

Both analogs follow the same fragmentation logic, primarily losing water to form a lactam. The deuterium labels on the ring are retained in the product ion, ensuring the mass shift is preserved in MRM mode.

-

Native:

(Loss of -

Gabapentin-d6:

(Loss of -

Gabapentin-d10:

(Loss of

Chromatographic Behavior: The Deuterium Isotope Effect[5]

This is the most technically nuanced difference. Carbon-Deuterium (C-D) bonds are shorter and have a smaller molar volume than C-H bonds, making deuterated molecules slightly less lipophilic .

-

Effect: Deuterated IS elutes earlier than the native analyte in Reversed-Phase Liquid Chromatography (RPLC).

-

Magnitude: The shift is proportional to the number of deuterium atoms.

-

d6: Slight shift (

min). -

d10: Pronounced shift (

min).

-

Risk Assessment

If the d10 peak shifts too far from the native peak, it may elute in a different region of matrix suppression/enhancement. The IS would no longer perfectly compensate for matrix effects, violating the core principle of using an SIL-IS.

Recommendation: When using Gabapentin-d10 , ensure the chromatographic method (gradient slope) is shallow enough to keep the peaks co-eluting, or verify that matrix effects are uniform across the slight retention time window.

Experimental Workflow & Protocol

The following protocol outlines a robust LC-MS/MS workflow applicable to both IS variants, with specific checkpoints for validation.

Workflow Diagram

Figure 2: Standard LC-MS/MS sample preparation and analysis workflow.

Step-by-Step Protocol

-

Stock Preparation:

-

Dissolve Gabapentin-d10 (or d6) in Methanol to 1 mg/mL. Store at -20°C.

-

Note: Gabapentin is stable, but avoid acidic hydrolysis conditions during storage.

-

-

Working Internal Standard (WIS):

-

Dilute Stock to ~500 ng/mL in precipitation solvent (e.g., 100% Methanol).

-

-

Sample Processing:

-

Aliquot 50 µL of plasma.

-

Add 200 µL of WIS (containing the d6 or d10 IS).

-

Vortex (1 min) and Centrifuge (10 min at 15,000 g).

-

-

LC Parameters:

-

Column: C18 (e.g., Agilent Poroshell or Waters BEH), 2.1 x 50 mm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

-

Gradient: 5% B to 95% B over 3 minutes.

-

-

MS Parameters (MRM):

-

Native: 172.1

154.1[2] -

IS (d6): 178.1

160.1 -

IS (d10): 182.2

164.2

-

Comparative Summary Table

| Parameter | Gabapentin-d6 | Gabapentin-d10 | Comparison Verdict |

| Mass Shift | +6 Da | +10 Da | d10 is superior (Zero risk of overlap). |

| Retention Time Match | Excellent (Very close to native) | Good (Slightly earlier elution) | d6 is superior (Better matrix overlap). |

| Cost | Moderate | High | d6 is more economical . |

| Availability | Widely available (Multiple vendors) | Specialized (Fewer vendors) | d6 is more accessible . |

| Common Use Case | Routine Clinical/Tox Assays | High-Precision Research / Low LLOQ | Context dependent . |

Conclusion

For routine clinical monitoring and toxicology, Gabapentin-d6 is the recommended choice due to its lower cost, high availability, and negligible chromatographic isotope effect. The +6 Da mass shift is more than sufficient to avoid interference from the native M+6 isotope.

Gabapentin-d10 should be reserved for ultra-high sensitivity assays or specific research applications where the absolute elimination of spectral crosstalk is required, or where a specific certified reference material (CRM) is only available in the d10 form. Researchers using d10 must carefully validate the retention time window to ensure the IS and analyte experience identical matrix suppression.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 100926368, Gabapentin-d10.

-

[Link]

-

-

Carlsson, A. et al. "Deuterium isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes.

-

[Link]

-

-

Van Wijk, M. et al. "Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin." Journal of Analytical Toxicology.

-

[Link]

-

- Toronto Research Chemicals.

- Cerilliant (Sigma-Aldrich).

Sources

An In-Depth Technical Guide to the Solubility of Gabapentin-d6 Hydrochloride in Methanol vs. Water

Abstract

Solubility is a critical physicochemical parameter in drug development, influencing everything from formulation strategies to bioavailability. This guide provides a detailed technical analysis of the solubility of Gabapentin-d6 hydrochloride, a deuterated analog of the widely used anticonvulsant, in two common laboratory solvents: methanol and water. We will explore the molecular determinants of solubility, present qualitative and extrapolated quantitative data, and provide a rigorous, field-tested protocol for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's behavior in solution.

Introduction: Gabapentin-d6 Hydrochloride and the Significance of Solubility

Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is an anticonvulsant and analgesic agent.[1] Its deuterated isotopologue, Gabapentin-d6 hydrochloride, is a valuable tool in pharmacokinetic studies and serves as an internal standard for quantitative analysis.[2][3] The incorporation of deuterium in place of hydrogen can alter a molecule's metabolic profile, a strategy increasingly employed in drug discovery to enhance pharmacokinetic properties.[4][5]

Understanding the solubility of an active pharmaceutical ingredient (API) like Gabapentin-d6 hydrochloride is paramount. It dictates the choice of solvents for synthesis, purification, and formulation, and is a key factor in predicting its absorption and bioavailability in vivo. This guide focuses on two fundamental solvents: water, the universal biological solvent, and methanol, a polar protic organic solvent frequently used in analytical and process chemistry.

Comparative Solubility Analysis: Water vs. Methanol

The solubility of a compound is governed by the principle of "like dissolves like." This adage is, in scientific terms, a reflection of the intermolecular forces between the solute and the solvent.

Gabapentin-d6 Hydrochloride: A Zwitterionic and Ionic Compound

Gabapentin is a zwitterionic molecule, possessing both a carboxylic acid group (pKa₁ ≈ 3.7) and an amino group (pKa₂ ≈ 10.7).[1] In its hydrochloride salt form, the amino group is protonated, forming an ammonium cation, which is balanced by a chloride anion. This ionic character, combined with the polar functional groups, dictates its solubility profile.

Solubility in Water

Gabapentin (and by extension, its hydrochloride salt) is classified as "freely soluble" in water.[1][6] Some studies have demonstrated the ability to dissolve gabapentin in pure water at concentrations of 100 mg/mL.[7][8]

Causality of High Aqueous Solubility:

-

High Polarity and Hydrogen Bonding: Water is a highly polar solvent with a strong capacity for hydrogen bonding. The ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups of Gabapentin-d6 hydrochloride can act as both hydrogen bond donors and acceptors. The chloride anion (Cl⁻) can also be effectively solvated by water molecules. This extensive network of favorable intermolecular interactions overcomes the crystal lattice energy of the solid, leading to high solubility.

-

Ion-Dipole Interactions: The charged ammonium group and the chloride ion engage in strong ion-dipole interactions with the polar water molecules, further promoting dissolution.

Solubility in Methanol

In contrast, Gabapentin-d6 hydrochloride is described as "slightly soluble" in methanol.[9][]

Causality of Lower Methanol Solubility:

-

Reduced Polarity: Methanol (CH₃OH) is a polar protic solvent, but it is significantly less polar than water. Its dielectric constant is lower, reducing its ability to solvate and separate the ions of the hydrochloride salt.

-

Steric Hindrance: The methyl group in methanol introduces some steric hindrance compared to the small hydrogen atoms in water, which can slightly impede the solvent's ability to closely surround and solvate the solute molecules.

-

Weaker Hydrogen Bonding Network: While methanol can form hydrogen bonds, its network is less extensive and dynamic than that of water. Consequently, the energy gained from solute-solvent interactions is less pronounced, making it more difficult to overcome the solute-solute interactions within the crystal lattice.

The Impact of Deuteration on Solubility

The replacement of hydrogen with deuterium does not fundamentally alter the types of intermolecular forces at play. However, it can subtly influence physicochemical properties. Deuterium forms slightly stronger covalent bonds (the kinetic isotope effect) and can affect hydrogen bonding strengths and molecular vibrations.[11][12] While these effects can sometimes lead to measurable differences in solubility, for a highly polar and ionic compound like Gabapentin-d6 hydrochloride, the primary drivers of solubility (ion-dipole interactions and extensive hydrogen bonding) are expected to vastly outweigh the subtle effects of deuteration. Therefore, the solubility classification of Gabapentin-d6 hydrochloride is expected to mirror that of its non-deuterated counterpart.

Quantitative Data Summary

While precise, publicly available quantitative solubility data for Gabapentin-d6 hydrochloride is limited, we can summarize the qualitative descriptions and provide context based on the parent compound.

| Compound | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Gabapentin Hydrochloride | Water | Freely Soluble[1][6] | >100[7][8] |

| Gabapentin-d6 Hydrochloride | Water | Freely Soluble | Expected to be similar to Gabapentin HCl |

| Gabapentin Hydrochloride | Methanol | Slightly Soluble[1] | Not specified, but significantly lower than in water |

| Gabapentin-d6 Hydrochloride | Methanol | Slightly Soluble[9][] | Not specified, but significantly lower than in water |

Experimental Protocol: Equilibrium Solubility Determination

To ensure trustworthy and reproducible results, a rigorous experimental protocol is essential. The following describes the industry-standard "shake-flask" method for determining the equilibrium solubility of an API.[13] This protocol is a self-validating system, as the approach to equilibrium from multiple time points confirms the final result.

Principle

An excess amount of the solid API is agitated in the solvent of interest at a constant temperature until the concentration of the dissolved API in the solution reaches a constant value (equilibrium). This concentration is then measured using a validated analytical method.

Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess of Gabapentin-d6 hydrochloride (sufficient to ensure undissolved solid remains at equilibrium) to several vials.

-

Pipette a precise volume (e.g., 2 mL) of the desired solvent (deionized water or HPLC-grade methanol) into each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker or rotator (e.g., 25 °C ± 0.5 °C or 37 °C ± 0.5 °C for physiological relevance).[14]

-

Agitate the samples at a consistent speed.

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Continuous agitation ensures efficient mixing and facilitates the dissolution process, allowing equilibrium to be reached more rapidly.

-

-

Sampling and Processing:

-

At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the undissolved solid to settle.[15]

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial.

-

Causality: This filtration step is crucial to separate the dissolved API from any undissolved micro-particulates, ensuring that the measured concentration reflects only the soluble fraction.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of Gabapentin-d6 hydrochloride using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection.

-

Causality: HPLC provides the necessary specificity and sensitivity to accurately quantify the API, even in the presence of potential impurities or degradants.[15]

-

-

Confirmation of Equilibrium:

-

Compare the measured concentrations at the different time points (e.g., 24h vs. 48h, 48h vs. 72h).

-

Equilibrium is considered achieved when consecutive measurements are statistically indistinguishable (e.g., within ±5%).[15]

-

The final equilibrium solubility is reported as the average of the plateau concentrations.

-

Trustworthiness: This step validates the entire experiment. If the concentration continues to rise over time, it indicates that equilibrium has not yet been reached. A stable plateau provides high confidence in the final reported solubility value.

-

Conclusion

The solubility of Gabapentin-d6 hydrochloride is predominantly dictated by its ionic nature and its capacity for hydrogen bonding. It is freely soluble in water due to the highly favorable ion-dipole interactions and extensive hydrogen bonding network that water provides. Conversely, it is only slightly soluble in methanol, a less polar solvent with a diminished capacity to solvate the ionic species and overcome the compound's crystal lattice energy. While deuteration can subtly influence physicochemical properties, the fundamental solubility characteristics of Gabapentin-d6 hydrochloride are expected to closely align with its non-deuterated parent compound. For definitive quantitative analysis, the shake-flask equilibrium solubility protocol detailed herein provides a robust and reliable method for empirical determination.

References

-

DailyMed. GABAPENTIN capsule. U.S. National Library of Medicine. [Link]

-

IJCRT.org. EFFECT OF DIFFERENT CONCENTRATIONS OF SUPERDISINTEGRANTS OF GABAPENTIN TABLETS. [Link]

-

Wikipedia. Common-ion effect. [Link]

-

PLOS One. Stability of gabapentin in extemporaneously compounded oral suspensions. [Link]

- Trissel's Stability of Compounded Formulations, 6th Edition. Gabapentin – Guaifenesin.

- Google Patents.

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

Nature. Deuterium in drug discovery: progress, opportunities and challenges. [Link]

-

ResearchGate. (PDF) Effect of gabapentin on solution surface properties and micellization behavior of betaine-based surfactant ionic liquids. [Link]

-

Drug development & registration. The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review). [Link]

-

PMC. Effect of gabapentin on solution surface properties and micellization behavior of betaine-based surfactant ionic liquids. [Link]

-

ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. [Link]

- Google Patents.

-

ACS Publications. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]

-

Chemistry LibreTexts. 18.3: Common-Ion Effect in Solubility Equilibria. [Link]

-

PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

USP. Description and Solubility. [Link]

-

University of Hertfordshire. Gabapentin - AERU. [Link]

-

WHO. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

NIH. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. [Link]

-

The Science Coalition. Science is Everyone | Deuteration in Drug Development: Tiny Reactions with Big Promise. [Link]

-

Chemsrc. Gabapentin-d6 hydrochloride | CAS#:1432061-73-8. [Link]

-

Pharmaffiliates. CAS No : 1432061-73-8| Chemical Name : Gabapentin-d6 Hydrochloride. [Link]

Sources

- 1. GABAPENTIN [dailymed.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gabapentin-d6 hydrochloride | CAS#:1432061-73-8 | Chemsrc [chemsrc.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Description and Solubility - G [drugfuture.com]

- 7. Stability of gabapentin in extemporaneously compounded oral suspensions | PLOS One [journals.plos.org]

- 8. pharmacylibrary.com [pharmacylibrary.com]

- 9. GABAPENTIN-D6 HYDROCHLORIDE | 60142-95-2 [chemicalbook.com]

- 11. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Science is Everyone | Deuteration in Drug Development: Tiny Reactions with Big Promise - The Science Coalition [sciencecoalition.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. who.int [who.int]

Storage stability of deuterated gabapentin stock solutions

To: Research & Development Division From: Senior Application Scientist, Bioanalytical Chemistry Subject: Technical Guide: Storage Stability & Handling of Deuterated Gabapentin Stock Solutions

Executive Summary

The quantitative accuracy of LC-MS/MS bioanalysis for gabapentin relies heavily on the integrity of its stable isotope-labeled internal standard (SIL-IS), typically Gabapentin-D10 or Gabapentin-D4. While deuterated analogs generally mirror the physicochemical stability of the analyte, gabapentin presents a unique stability risk: intramolecular cyclization to gabapentin-lactam .

This guide details the degradation mechanisms, optimal solvent systems, and validation protocols required to maintain the integrity of deuterated gabapentin stock solutions. Key finding: Methanol is the preferred solvent for stock preparation, but strict moisture control and storage at -20°C are mandatory to inhibit lactamization.

Chemical Stability Profile

The Degradation Mechanism: Lactamization

Gabapentin (

-

pH Dependent: Accelerated in acidic and basic environments; minimum degradation occurs at pH 6.0 (zwitterionic form).[1]

-

Moisture Driven: Water acts as a catalyst in organic solvents or solid states.

-

Temperature Sensitive: Significant rates of reaction occur above 25°C.

For the deuterated internal standard (e.g., Gabapentin-D10), this degradation results in a loss of IS concentration (affecting response ratios) and potential signal interference if the lactam-D10 co-elutes or fragments similarly to the analyte.

Isotopic Stability (H/D Exchange)

-

C-D Bonds: The deuterium labels in Gabapentin-D10 are typically located on the cyclohexane ring. These Carbon-Deuterium bonds are non-exchangeable under standard storage conditions.

-

N-D / O-D Bonds: Deuterium on the amine or carboxylic acid groups will exchange rapidly with protic solvents (water, methanol). This is expected and does not impact mass spectrometric quantification provided the mobile phase allows for re-equilibration.

Visualization: Degradation Pathway

The following diagram illustrates the critical degradation pathway and the environmental factors accelerating the process.

Figure 1: Mechanism of gabapentin intramolecular cyclization to gabapentin-lactam. Red dashed lines indicate catalytic stress factors.

Optimized Storage & Handling Protocols

To mitigate the risks identified above, the following protocols must be implemented.

Solvent Selection

-

Recommended: 100% Methanol (HPLC Grade or higher) .

-

Rationale: Gabapentin is freely soluble in methanol. While methanol is protic, it provides a stable environment for the stock solution when stored at sub-zero temperatures.

-

-

Alternative: 50:50 Methanol:Water.

-

Note: Aqueous mixtures are more prone to microbial growth and pH shifts over time. Only use if solubility in pure organic is problematic (rare for stock concentrations <1 mg/mL).

-

-

Avoid: Acetonitrile (ACN) as the primary solvent for high-concentration stocks if solubility issues arise, though it is acceptable for working dilutions.

Temperature & Container Specifications

| Parameter | Specification | Scientific Rationale |

| Storage Temp | -20°C (± 5°C) | Slows kinetic rate of lactamization significantly. |

| Container | Amber Glass Vials (Silanized preferred) | Prevents adsorption; Amber protects from light (though gabapentin is not highly photo-labile, this is GLP best practice). |

| Cap System | PTFE-lined screw caps | Ensures airtight seal to prevent moisture ingress (catalyst for lactamization). |

| Thaw Cycles | Max 3 cycles | Repeated condensation introduces moisture. Aliquot stocks to single-use volumes. |

Preparation Workflow

-

Weighing: Weigh Gabapentin-D10 reference standard into a clean volumetric flask.

-

Tip: If the standard is a salt (e.g., HCl), account for the salt correction factor to determine the free base concentration.

-

-

Dissolution: Dissolve in 100% Methanol . Sonicate briefly (max 2 mins) if needed; avoid excessive heat generation.

-

Aliquot: Immediately dispense into amber glass vials (e.g., 1 mL aliquots).

-

Storage: Store at -20°C immediately.

-

Working Solutions: Prepare fresh daily or weekly in Mobile Phase A (e.g., 0.1% Formic Acid in Water) from the methanol stock. Do not store aqueous working solutions for >24 hours at 4°C due to precipitation and degradation risks.

Stability Validation Workflow

Every laboratory must validate the stability of their specific stock preparations. Follow this self-validating logic tree.

Figure 2: Decision tree for validating stock solution stability.

Troubleshooting & Best Practices

-

Lactam Interference: Monitor the transition m/z 154.1 → 136.1 (Lactam) alongside Gabapentin m/z 172.1 → 154.1. If the lactam peak increases in the IS channel, your stock has degraded.

-

Adsorption: Gabapentin can bind to glass surfaces in purely aqueous solutions. Always maintain at least 5-10% organic solvent in working solutions or use silanized glassware.

-

Precipitation at 4°C: High concentration stocks (>1 mg/mL) may precipitate at 4°C. Always vortex and visually inspect solutions after retrieving from the refrigerator/freezer.

References

-

Stability of Gabapentin in Extemporaneously Compounded Oral Suspensions. PLOS ONE. (2017). Available at: [Link]

-

Theoretical Mechanistic Insight into the Gabapentin Lactamization. Journal of Pharmaceutical and Biomedical Analysis. (2020). Available at: [Link]

-

Development and Validation of a Rapid LC-MS/MS Method for Gabapentin. National Institutes of Health (NIH). (2022). Available at: [Link]

-

Gabapentin Stability with Excipients. Scribd / Pharmaceutical Research. Available at: [Link]

-

Characterization of an Amphetamine Interference from Gabapentin in LC-HRMS. Journal of Analytical Toxicology. (2019). Available at: [Link]

Sources

- 1. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [iro.uiowa.edu]

- 3. Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Robust LC-MS/MS Quantification of Gabapentin in Human Plasma Using Gabapentin-d6

Executive Summary & Scientific Rationale

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a zwitterionic structural analog of gamma-aminobutyric acid (GABA) used for epilepsy and neuropathic pain.[1] Its quantification in biological matrices is critical for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).

While immunoassays exist, they lack the specificity required to distinguish gabapentin from structural analogs (e.g., pregabalin) or metabolites. LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.

Why this Protocol? This guide prioritizes robustness and throughput . We utilize a Protein Precipitation (PPT) extraction coupled with Reverse Phase Chromatography (C18) .[2] While HILIC is often suggested for polar compounds, modern C18 columns with high aqueous stability provide sufficient retention for gabapentin without the long equilibration times associated with HILIC, making this method superior for high-volume bioanalysis.

Internal Standard Strategy: We use Gabapentin-d6 rather than structural analogs (e.g., pregabalin). Deuterated isotopologs co-elute with the analyte, perfectly compensating for matrix effects (ion suppression/enhancement) and injection variability.

Materials & Reagents

-

Analyte: Gabapentin Reference Standard (>99% purity).[3]

-

Internal Standard (IS): Gabapentin-d6 (Gabapentin-D6).

-

Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

-

Columns: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent (e.g., Agilent Zorbax Eclipse Plus C18).

Sample Preparation Protocol (Protein Precipitation)

Rationale: Gabapentin is highly soluble in water and does not bind significantly to plasma proteins (<3%). Therefore, complex extractions like SPE or LLE are unnecessary and costly. A simple ACN precipitation yields >90% recovery.

Step-by-Step Workflow:

-

Stock Preparation:

-

Prepare Gabapentin Stock (1.0 mg/mL) in MeOH:Water (50:50).

-

Prepare Gabapentin-d6 IS Stock (1.0 mg/mL) in MeOH:Water (50:50).

-

Storage: -20°C. Stable for 1 month.

-

-

Working Solutions:

-

Dilute IS Stock to 500 ng/mL in 100% Acetonitrile. This serves as the Precipitating Agent .

-

-

Extraction Procedure:

-

Aliquot 50 µL of plasma sample/standard into a 96-well plate or microcentrifuge tube.

-

Add 200 µL of the IS Precipitating Agent (Acetonitrile containing 500 ng/mL Gabapentin-d6).

-

Note: The 1:4 ratio ensures complete protein removal.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a clean vial/plate.

-

Dilution (Critical): Add 400 µL of 0.1% Formic Acid in Water.

-

Expert Insight: Diluting the organic supernatant with aqueous buffer prevents "solvent effect" (peak broadening) when injecting onto a Reverse Phase column.

-

LC-MS/MS Methodology

Chromatographic Conditions (LC)

-

System: UHPLC/HPLC System (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 (50 x 2.1 mm, 2.6 µm or 1.7 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Loading/Desalting |

| 0.50 | 5 | Isocratic Hold |

| 2.50 | 90 | Elution Ramp |

| 3.00 | 90 | Wash |

| 3.10 | 5 | Re-equilibration |

| 4.50 | 5 | End of Run |

Mass Spectrometry Parameters (MS/MS)

-

System: Triple Quadrupole (QqQ) (e.g., Sciex 5500, Agilent 6460).

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2][4][5]

-

Source Temp: 500°C (High temp aids desolvation of polar amines).

-

Capillary Voltage: 4500 V.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

|---|---|---|---|---|

| Gabapentin | 172.1 | 154.1 | 20 | Quantifier (Loss of H₂O) |

| Gabapentin | 172.1 | 137.1 | 30 | Qualifier |

| Gabapentin-d6 | 178.1 | 160.1 | 20 | Internal Standard |

Note on Mechanism: The primary transition 172.1 → 154.1 represents the loss of water (dehydration) to form the lactam ring structure in the collision cell.

Visualized Workflow & Logic

Figure 1: End-to-end sample preparation and analysis workflow ensuring matrix removal and solvent compatibility.

Method Validation & Performance

Based on FDA Bioanalytical Method Validation Guidance.

| Parameter | Specification | Typical Result |

| Linearity | 0.998 (Range: 50 – 5000 ng/mL) | |

| Accuracy | 85-115% | 92-104% |

| Precision (CV) | < 15% | < 6% (Intra-day) |

| LLOQ | S/N > 10 | 20 ng/mL |

| Recovery | Consistent | > 90% (PPT Method) |

| Matrix Effect | 85-115% (IS Corrected) | Negligible due to d6-IS |

Expert Troubleshooting & Insights

The Lactam Artifact

Gabapentin can undergo intramolecular cyclization to form Gabapentin-Lactam (m/z 154) under acidic/heated conditions.

-

Risk: If lactam forms before the MS (during sample prep), your quantification of Gabapentin (m/z 172) decreases.

-

Control: Keep sample evaporation temperatures <40°C. Avoid leaving samples in acidic supernatant for >24 hours at room temperature.

-

Differentiation: The MRM transition 172->154 is specific to Gabapentin losing water in the collision cell. Pre-existing lactam (mass 154) will not pass the Q1 filter set to 172, so it does not interfere spectrally, but it represents "lost" sample.

Carryover

Gabapentin is a polar amine and can stick to metallic surfaces or autosampler needles.

-

Solution: Use an aggressive needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .

HILIC vs. C18

While this protocol uses C18 for robustness, HILIC (Hydrophilic Interaction Liquid Chromatography) can be used if extreme sensitivity (<1 ng/mL) is required. HILIC provides better retention and desolvation efficiency for polar zwitterions but requires longer equilibration times (see Carlsson et al.).

References

-

Wattananat, T., & Akarawut, W. (2009). Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma: Application to a Bioequivalence Study. Journal of Chromatographic Science.

-

Zhu, Z. et al. (2022). Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum. Journal of Analytical Toxicology.

-

Hassan, H.M. et al. (2023). Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS. Separations.

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [LC-MS/MS method for quantification and pharmacokinetic study of gabapentin in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Application Note: Precision Solid Phase Extraction (SPE) of Gabapentin from Human Urine

Abstract

This application note details a robust, field-validated protocol for the extraction of gabapentin from human urine using Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). Unlike "dilute-and-shoot" methods, which suffer from column fouling and significant matrix effects (ion suppression), this SPE workflow provides high analyte recovery (>90%) and exceptional sample cleanliness. The method exploits the zwitterionic nature of gabapentin (

Introduction & Scientific Rationale

The Zwitterionic Challenge

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is a gamma-amino acid analogue.[1][2] Its polarity (LogP

Why Mixed-Mode Cation Exchange (MCX)?

The optimal strategy utilizes a polymeric sorbent functionalized with sulfonic acid groups (Strong Cation Exchange).

-

Retention (The "Catch"): At acidic pH (pH < 3), the primary amine of gabapentin is fully protonated (

), allowing it to bind strongly to the negatively charged sulfonate groups on the sorbent via ionic interaction. -

Interference Removal: Once bound, the sorbent can be washed with 100% organic solvent (methanol). Neutrals and acids are washed away because they cannot form ionic bonds, while gabapentin remains "locked" to the sorbent.

-

Elution (The "Release"): A high pH elution solvent (

) deprotonates the amine (turning

Chemical State Diagram

The following diagram illustrates the ionization states of gabapentin relative to pH, dictating the SPE strategy.

Materials & Reagents

| Component | Specification | Purpose |

| SPE Cartridge | Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, 30 mg / 1 cc) | Selective retention of basic amines. |

| Sample Diluent | 4% Phosphoric Acid ( | Acidifies urine to pH ~2 to protonate gabapentin. |

| Wash Solvent 1 | 2% Formic Acid in water | Removes proteins and hydrophilic interferences. |

| Wash Solvent 2 | 100% Methanol | Removes hydrophobic neutrals and acidic drugs. |

| Elution Solvent | 5% Ammonium Hydroxide ( | Breaks ionic interaction for elution. |

Experimental Protocol

Sample Pre-treatment

Objective: Disrupt protein binding and ensure the analyte is positively charged.

-

Aliquot 100 µL of human urine into a clean tube.

-

Add 100 µL of 4%

. -

Vortex for 30 seconds.

-

Note: Final pH should be < 3.0. If urine is highly alkaline, increase acid concentration.

-

SPE Workflow (Step-by-Step)

Step 1: Conditioning & Equilibration

-

Condition: Add 1 mL Methanol to the cartridge. (Activates the polymeric surface).

-

Equilibrate: Add 1 mL Water . (Prepares sorbent for aqueous sample).

-

Critical: Do not let the sorbent dry out after this step.

Step 2: Loading

-

Load the 200 µL pre-treated sample onto the cartridge.

-

Flow rate: Gravity or low vacuum (~1 mL/min).

-

Mechanism:[3][4][5][6] Gabapentin (

) binds to Sorbent (

Step 3: Interference Washing

-

Wash 1 (Aqueous): Add 1 mL 2% Formic Acid .

-

Removes: Salts, hydrolysis byproducts, and hydrophilic matrix components.

-

-

Wash 2 (Organic): Add 1 mL 100% Methanol .

-

Removes: Hydrophobic neutrals, fats, and acidic drugs (which are neutral/protonated but don't bind ionically).

-

Why this works: Gabapentin is very polar but is held by the ionic clamp, so it does not wash off in methanol.

-

Step 4: Elution

-

Elute: Add 2 x 250 µL of Elution Solvent (5%

in 50:50 MeOH/ACN). - raises the pH > 11. The ammonium ions displace the drug, and the high pH deprotonates the gabapentin amine, neutralizing it and releasing it from the sorbent.

Step 5: Post-Extraction

-

Evaporate the eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

Workflow Visualization

Validation & Performance Metrics

The following data represents typical performance metrics using this protocol on an LC-MS/MS system (e.g., Waters Xevo TQ-S or Agilent 6495).

| Parameter | Result | Notes |

| Absolute Recovery | 92% - 98% | High recovery due to strong ionic retention preventing loss during wash steps. |

| Matrix Effect | < 10% | Significant reduction in phospholipid suppression compared to protein precipitation. |

| Linearity ( | > 0.999 | Range: 50 ng/mL to 5,000 ng/mL. |

| LOD / LOQ | 10 ng/mL / 50 ng/mL | Suitable for clinical toxicology and compliance monitoring. |

| Precision (CV) | < 5.0% | Intra-day and Inter-day. |

Troubleshooting Common Issues

-

Low Recovery: Ensure the load pH is acidic (< 3). If the urine is not sufficiently acidified, the amine will not fully charge, leading to breakthrough.

-

High Backpressure: Centrifuge urine samples (5 min @ 10,000 rpm) before loading to remove particulates.

-

Dirty Extract: Increase the volume of Wash 2 (Methanol). Since gabapentin is ionically bound, it is safe to wash aggressively with organic solvents.

References

-

Waters Corporation. Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research. Application Note. Available at: [Link]

-

Biotage. Current Methodologies for Drugs of Abuse Urine Testing - A White Paper. Available at: [Link]

-

Journal of Analytical Toxicology. Characterization of an Amphetamine Interference from Gabapentin in an LC–HRMS Method. 2019. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). Gabapentin Compound Summary. PubChem. Available at: [Link]

-

Restek Corporation. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS. Available at: [Link]

Sources

- 1. Gabapentin CAS#: 60142-96-3 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. lcms.cz [lcms.cz]

- 4. Compound: GABAPENTIN (CHEMBL940) - ChEMBL [ebi.ac.uk]

- 5. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Precision Quantitative Analysis of Gabapentin in Wastewater Using Isotope Dilution LC-MS/MS

Abstract & Introduction

Gabapentin (

However, the quantification of gabapentin in wastewater presents significant challenges:

-

Matrix Effects: Wastewater is a high-salt, high-organic matrix that causes severe ion suppression in Electrospray Ionization (ESI).

-

Polarity: As a zwitterionic amino acid analog, gabapentin retains poorly on standard C18 columns, often eluting in the void volume where suppression is highest.

-

Transformation: The potential for in-situ cyclization to gabapentin-lactam requires careful sample handling.

This guide details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol. By spiking samples with Gabapentin-D10 prior to extraction, we compensate for both extraction losses and ionization suppression, ensuring data integrity compliant with rigorous environmental standards (e.g., adaptations of EPA Method 1694).

Principle of the Method

The core of this protocol is Isotope Dilution . A known amount of stable isotopically labeled internal standard (SIL-IS), Gabapentin-D10, is added to the sample before any manipulation. Because the SIL-IS has chemically identical properties to the analyte but a different mass, it behaves identically during:

-

SPE Extraction: Correcting for recovery losses.

-

Chromatography: Co-eluting with the analyte.[2]

-

Ionization: Experiencing the exact same matrix suppression/enhancement.

Quantification Logic:

Experimental Workflow

The following diagram illustrates the critical path from sampling to data generation, highlighting the "Split-Phase" SPE logic used to clean up the zwitterionic analyte.

Figure 1: Workflow for Gabapentin analysis using Mixed-Mode Cation Exchange (MCX) to isolate the zwitterionic target from complex wastewater.

Materials & Reagents

Standards

-

Target Analyte: Gabapentin (Solid, >99% purity).

-

Internal Standard (SIL-IS): Gabapentin-D10 (or Gabapentin-

). Note: Deuterated standards are cheaper, but

Reagents

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Hydroxide (NH

OH, 28-30%). -

SPE Cartridges: Waters Oasis MCX (Mixed-mode Strong Cation Exchange), 6cc/150mg or 3cc/60mg. Rationale: Gabapentin contains a secondary amine (protonatable). MCX allows aggressive washing of neutrals and acids while retaining gabapentin by charge.

Detailed Protocol

Phase 1: Sample Preparation

-

Collection: Collect wastewater in amber HDPE bottles. Store at 4°C. Process within 48 hours to minimize biological transformation.

-

Filtration: Filter 50–100 mL of sample through a 0.7 µm Glass Fiber Filter (GFF) to remove suspended solids.

-

Internal Standard Spiking (CRITICAL):

-

Add 50 ng of Gabapentin-D10 absolute mass to the filtrate before any pH adjustment.

-

Example: Add 50 µL of a 1.0 µg/mL IS working solution.

-

Reasoning: Spiking here ensures the IS corrects for any loss during the subsequent acidification and SPE loading steps.

-

-

Acidification: Adjust sample pH to 2.0 ± 0.5 using Sulfuric Acid (H

SO

Phase 2: Solid Phase Extraction (SPE)

Cartridge: Oasis MCX (Mixed-Mode Cation Exchange)[3]

| Step | Solvent / Action | Mechanism / Purpose |

| 1.[3][5] Condition | 3 mL MeOH | Activates the sorbent ligands. |

| 2. Equilibrate | 3 mL Water (pH 2) | Prepares the ion-exchange environment. |

| 3. Load | Load acidified sample | Analyte binds via Ionic Interaction (Amine to Sulfonic acid) AND Hydrophobic Interaction . |

| 4. Wash 1 | 3 mL 0.1% Formic Acid (aq) | Removes hydrophilic neutrals and acidic interferences. Gabapentin remains bound ionically. |

| 5. Wash 2 | 3 mL 100% MeOH | Critical Step: Removes hydrophobic neutrals and surfactants. Gabapentin remains bound ionically. |

| 6. Elute | 2 x 2 mL 5% NH | pH shift (>10) deprotonates the amine/sorbent interaction, releasing the analyte. |

Post-Elution: Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 90:10 Water:ACN + 0.1% FA).

Phase 3: LC-MS/MS Analysis

Chromatographic Strategy: Gabapentin is highly polar. Standard C18 columns often fail to retain it away from the salt front.

-

Recommended Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters Atlantis T3.

-

Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide).

-

Protocol below assumes a Fluorophenyl (PFP) or Polar C18 approach for robustness:

LC Parameters:

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5–10 µL

-

Mobile Phase A: Water + 0.1% Formic Acid[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid[3]

Gradient:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 5 | Initial hold for polar retention |

| 1.0 | 5 | Start gradient |

| 6.0 | 95 | Elute hydrophobics |

| 7.0 | 95 | Wash column |

| 7.1 | 5 | Re-equilibrate |

| 10.0 | 5 | End Run |

MS/MS Parameters (ESI Positive Mode):

-

Source: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 400°C

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (m/z) | Type | CE (eV) | Mechanism |

| Gabapentin | 172.1 | 154.1 | Quantifier | 16 | Loss of H |

| 172.1 | 137.1 | Qualifier | 22 | Cyclohexyl ring cleavage | |

| Gabapentin-D10 | 182.1 | 164.1 | Quantifier | 16 | Loss of H |

Note: The transition 172->154 corresponds to the loss of water, effectively forming the lactam ion in the collision cell. This is the most intense transition.

Data Analysis & Quality Assurance

Calculation

Use the Response Factor (RF) method. Do not rely on external calibration alone.

QA/QC Criteria (Self-Validating System)

-

Isotope Ratio Monitoring: The ratio of the Quantifier/Qualifier ions for Gabapentin in the sample must match the standard within ±20%.

-

Absolute Recovery: Monitor the absolute area of the Gabapentin-D10 IS. If the area drops below 50% of the average in the calibration standards, it indicates severe matrix suppression or extraction failure. The sample should be diluted and re-injected.

-

Lactam Artifact Check: Analyze a "Gabapentin-Lactam" standard separately. Ensure your LC method chromatographically separates Gabapentin from Gabapentin-Lactam (which may be present in wastewater). If they co-elute, you cannot distinguish the parent from the metabolite.

References

-

United States Environmental Protection Agency (EPA). (2007).[6] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. [Link][6][7][8]

-

Ferrer, I., & Thurman, E. M. (2010). LC-MS/MS Quantification of Pharmaceuticals in Wastewater. Agilent Technologies Application Note.[9] [Link]

-

Waters Corporation. (2016). Oasis MCX Sample Preparation Method for Basic Compounds. [Link]

-

Kasprzyk-Hordern, B., et al. (2008). The occurrence of pharmaceuticals, personal care products, endocrine disruptors and illicit drugs in surface water in South Wales, UK. Water Research, 42(13), 3498-3518. [Link]

Sources

Troubleshooting & Optimization

Advanced Technical Support: Gabapentin-d6 Signal Integrity & Crosstalk Troubleshooting

Topic: Gabapentin-d6 Signal Interference and Crosstalk Troubleshooting Audience: Bioanalytical Scientists, Mass Spectrometrists, and Method Development Leads. Format: Interactive Technical Support Center (Q&A + Protocols).

Welcome to the Gabapentin Bioanalysis Support Center

Executive Summary:

Gabapentin is a zwitterionic

This guide addresses the root causes of signal interference and provides self-validating troubleshooting protocols.

Section 1: The "Phantom" Analyte Signal (Crosstalk & Purity)

User Question: “I am seeing a significant Gabapentin signal in my Zero samples (Matrix + IS, no Analyte), but my Double Blanks are clean. Is my Gabapentin-d6 interfering with my quantitation?”

Technical Diagnosis: This is the classic signature of Isotopic Impurity . Commercial deuterated standards are never 100% pure. They contain a distribution of isotopologues (d0, d1, d2... d6). If your Gabapentin-d6 standard contains even 0.1% of non-deuterated Gabapentin (d0), spiking the IS at high concentrations will introduce a detectable amount of "native" drug into your samples, artificially elevating the baseline.

Conversely, Crosstalk (Analyte

Troubleshooting Protocol: The "Zero-Blank" Validation

Perform this experiment to distinguish between Isotopic Impurity and Carryover.

Step 1: Preparation

-

Prepare a Double Blank (Matrix only).

-

Prepare a Zero Sample (Matrix + Gabapentin-d6 at working concentration).

-

Prepare a ULOQ Sample (Upper Limit of Quantitation, no IS).

Step 2: The Injection Sequence Run the sequence in this exact order:

-

Double Blank (Check for system contamination/carryover).[1]

-

Zero Sample (Check for d0 impurity in the d6 standard).

-

ULOQ Sample (Check for M+6 contribution from Analyte to IS channel).

Step 3: Data Interpretation (Decision Matrix)

| Observation | Diagnosis | Corrective Action |

| Signal in Double Blank | System Carryover or Contaminated Solvents | Clean injector needle/port. Replace mobile phases. |

| Signal in Zero Sample (Clean D. Blank) | Isotopic Impurity (d0 in d6 stock) | Immediate: Lower IS concentration. Long-term: Purchase higher purity IS (>99.5 atom% D). |

| IS Signal in ULOQ | Crosstalk (Analyte M+6 | Check Mass Resolution (0.7 FWHM). If resolution is good, this is natural isotopic abundance; accept or switch to d10-Gabapentin. |

Section 2: Retention Time Shifts (The Deuterium Effect)

User Question: “My Gabapentin-d6 elutes 0.1 minutes earlier than the analyte. Is this a problem? I thought they should co-elute perfectly.”

Technical Diagnosis: This is the Deuterium Isotope Effect .[2][3] Carbon-Deuterium (C-D) bonds are shorter and have lower molar volume than C-H bonds, making the d6 molecule slightly less lipophilic. In Reversed-Phase LC (RPLC), deuterated isotopologues often elute earlier than the native drug.

Why this matters: If the shift is too large, the IS and Analyte are not experiencing the exact same matrix suppression zone at the exact same moment, negating the purpose of the IS.

Visualizing the Mechanism

Figure 1: The Deuterium Isotope Effect in Reversed-Phase Chromatography. C-D bonds reduce lipophilicity, causing earlier elution.

Optimization Protocol: Minimizing the Shift

-

Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior for Gabapentin (a polar zwitterion). The isotope effect is typically less pronounced or reversed in HILIC modes compared to C18.

-

Modify the Gradient: If using C18, flatten the gradient slope at the elution point. A shallower gradient reduces the chromatographic resolution between the isotopologues.

-

Alternative IS: If the shift >0.2 min and precision fails, switch to 13C-Gabapentin . Carbon-13 isotopes do not exhibit significant retention time shifts.

Section 3: The "Lactam" Interference (Stability)

User Question: “I see a secondary peak in my chromatogram that shares the same transition as Gabapentin. What is it?”

Technical Diagnosis: Gabapentin is prone to intramolecular cyclization to form Gabapentin-Lactam (MW 153.2) under acidic conditions or heat.

-

Gabapentin Precursor: 172.1 m/z[4]

-

Gabapentin Fragment: 154.1 m/z (Loss of H2O)

-

Lactam Precursor: 154.1 m/z

The Danger: If your source temperature is too high, or your mobile phase is too acidic, you may induce In-Source Fragmentation where Gabapentin loses water before the quadrupole, mimicking the Lactam. Conversely, if the Lactam is present in the sample, it can be isobaric with the Gabapentin fragment if not separated chromatographically.

MRM Transition Table for Specificity

| Compound | Precursor (Q1) | Product (Q3) | Comment |

| Gabapentin | 172.1 | 154.1 | Common, but prone to interference |

| Gabapentin | 172.1 | 137.1 | Recommended (More specific) |

| Gabapentin-d6 | 178.1 | 160.1 | Corresponds to 154 transition |

| Gabapentin-d6 | 178.1 | 143.1 | Recommended |

| Gabapentin-Lactam | 154.1 | 137.1 | Monitor this to check for degradation |

Section 4: Comprehensive Troubleshooting Logic

Follow this logic flow to diagnose signal issues systematically.

Figure 2: Decision tree for isolating the source of signal interference.

References

-

Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma. Journal of Chromatographic Science. (Discusses the lack of derivatization needs and fragmentation pathways).

-

Isotopic effects on retention times. Journal of Chromatography B. (Foundational text on the deuterium "inverse isotope effect" in RPLC).

-

Gabapentin Stability and Lactam Formation. International Journal of Pharmaceutical Sciences Review and Research. (Details the cyclization mechanism of Gabapentin to Lactam under heat/humidity).

-

Internal Standards in LC-MS Bioanalysis: Crosstalk and Interference. WuXi AppTec DMPK. (General guidelines on IS selection and crosstalk troubleshooting).

-

Characterization of an Amphetamine Interference from Gabapentin. Journal of Analytical Toxicology. (Highlights the in-source fragmentation of Gabapentin [172->154] causing interference).

Sources

Improving lower limit of quantification (LLOQ) for gabapentin assays

Topic: Improving Lower Limit of Quantification (LLOQ) for Gabapentin Assays Ticket ID: GBP-LLOQ-OPT-001 Assigned Specialist: Senior Application Scientist (Bioanalysis Division)

Introduction: The Gabapentin Paradox

Gabapentin (GBP) presents a classic bioanalytical paradox: it is chemically simple yet analytically stubborn. As a zwitterionic gamma-amino acid analog (MW 171.24), it lacks the hydrophobicity required for stable retention on standard C18 columns and lacks the chromophores necessary for sensitive UV detection.

If you are struggling with poor LLOQ (>50 ng/mL), the root cause is rarely the mass spectrometer’s intrinsic sensitivity. It is almost always chromatographic breakthrough (elution in the void volume) leading to massive ion suppression, or poor ionization efficiency .

This guide abandons generic advice to focus on the two proven pathways to sub-10 ng/mL sensitivity: HILIC Separation (Path A) and Dansyl Derivatization (Path B).

Diagnostic Hub: Why is your LLOQ high?

Before altering your method, use this logic tree to identify the specific failure mode limiting your sensitivity.

Figure 1: Diagnostic logic flow for identifying the root cause of poor sensitivity in Gabapentin assays.

Path A: The "Workflow King" (HILIC Implementation)

Scenario: You need reasonable sensitivity (~10-20 ng/mL) but cannot afford the extra sample prep time required for derivatization.

The Science: Gabapentin is highly polar. On a C18 column, it rushes through with the solvent front (void volume), exactly where salts and unretained matrix components elute. This causes signal quenching. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase to retain polar analytes, moving Gabapentin away from the suppression zone.

Recommended HILIC Parameters

| Parameter | Specification | Rationale |

| Column | Silica or Amide-based HILIC (2.1 x 100mm, 1.7 µm) | Amide phases provide better peak shape for amino acids than bare silica. |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (Water) | Provides protons for ionization and controls pH for zwitterion stability. |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | High organic content is required for HILIC retention. |

| Gradient | Start at 90% B (High Organic). Ramp down to 60% B. | Crucial: HILIC is "reverse phase reversed." You elute by increasing water. |

| Injection Solvent | 90% Acetonitrile | Critical Failure Point: Injecting in water will cause peak splitting. Sample must match initial mobile phase. |

Troubleshooting HILIC:

-

Q: My retention times are shifting.

-

A: HILIC columns require extensive equilibration. Ensure at least 20 column volumes of equilibration time between runs if using steep gradients.

Path B: The "Sensitivity King" (Dansyl Derivatization)

Scenario: You need ultra-low LLOQ (< 1-5 ng/mL) for micro-dosing or late-stage PK elimination phases.

The Science: Derivatization with Dansyl Chloride replaces the zwitterionic nature of Gabapentin with a hydrophobic sulfonyl moiety. This achieves three things:

-

Massive Retention: It now sticks to standard C18 columns, moving far away from the void volume.

-

Ionization Boost: The dansyl group is easily protonated, increasing MS response by 10-50x.

-

Fragmentation: It creates a predictable product ion (m/z 171 or similar) for MRM transitions.

Protocol: Dansyl Chloride Derivatization

Reagents:

-

Dansyl Chloride solution (1 mg/mL in Acetone).

-

Sodium Bicarbonate buffer (0.1 M, pH 10-11).

Workflow:

-

Aliquot: Take 100 µL of plasma/standard.

-

Buffer: Add 50 µL of Sodium Bicarbonate buffer (High pH is required to deprotonate the amine for reaction).

-

React: Add 100 µL Dansyl Chloride solution. Vortex.

-

Incubate: Heat at 60°C for 10-15 minutes . (Room temp works but takes 45+ mins).

-

Quench/Extract: Add 500 µL Ethyl Acetate or Methyl tert-butyl ether (MTBE) to stop reaction and extract the derivative.

-

Dry & Reconstitute: Evaporate the organic layer and reconstitute in 50:50 Water:ACN.

Validation Check:

-

Precursor Ion: The mass will shift. Gabapentin (171) + Dansyl (233) - HCl = m/z ~405 .

-

MRM Transition: Monitor m/z 405 -> 171 (Gabapentin fragment) or 405 -> 154 (Dansyl fragment).

Matrix Management: PPT vs. SPE

If your background noise is too high (S/N ratio < 10 at LLOQ), your extraction method is the culprit.

| Method | Recovery | Cleanliness | Cost/Time | Recommendation |

| Protein Precipitation (PPT) | High (>90%) | Low (Phospholipids remain) | Low / Fast | Use only for HILIC or high-concentration assays. |

| Solid Phase Extraction (SPE) | Medium (75-85%) | High (Removes lipids) | High / Slow | Mandatory for <5 ng/mL LLOQ. Use MCX (Mixed-mode Cation Exchange) cartridges. |

Visualizing the Sample Prep Workflow

Figure 2: Workflow for Mixed-Mode Cation Exchange (MCX) SPE to maximize signal-to-noise ratio.

References

-

FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[1][2] Link

-

Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma. Journal of Chromatographic Science. Demonstrates PPT method limitations and baseline LLOQ establishment. Link

-

Simultaneous determination of gabapentin and vigabatrin in human serum by HPLC with diode array detection. Journal of Chromatography B. Discusses derivatization chemistry principles applicable to MS. Link

-

Application of Dansyl Chloride Derivatization in LC-MS. Sigma-Aldrich / Merck Technical Notes. Standard protocols for amine derivatization. Link

Sources

Minimizing matrix effects in gabapentin urine analysis

Welcome to the technical support center for the analysis of gabapentin in urine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing matrix effects in their analytical assays. Here, we move beyond simple protocols to explain the fundamental principles behind the methodologies, empowering you to troubleshoot effectively and ensure the generation of high-quality, reliable data.

Introduction: The Challenge of the Urine Matrix

Urine is a complex biological matrix containing a high concentration of salts, urea, creatinine, and other endogenous compounds. When analyzing for a specific analyte like gabapentin, particularly using sensitive techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), these matrix components can significantly interfere with the ionization process. This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the assay[1]. Gabapentin's polar nature and lack of a strong chromophore can further complicate its analysis, making robust sample preparation and optimized analytical conditions paramount[2][3].

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant ion suppression and poor reproducibility in my gabapentin LC-MS/MS assay. What are the likely causes and how can I mitigate them?

A1: Understanding and Combating Ion Suppression